molecular formula C19H15N7O3S B3012345 2-(benzo[d]oxazol-2-ylthio)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide CAS No. 1903603-94-0

2-(benzo[d]oxazol-2-ylthio)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide

Cat. No.: B3012345
CAS No.: 1903603-94-0
M. Wt: 421.44
InChI Key: QCHYTYLTLBVQGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a triazolo[4,3-a]pyridine core substituted at position 7 with a 3-methyl-1,2,4-oxadiazole moiety. A benzo[d]oxazole-2-ylthio group is linked via an acetamide bridge to the triazolopyridine scaffold.

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N7O3S/c1-11-21-18(29-25-11)12-6-7-26-15(8-12)23-24-16(26)9-20-17(27)10-30-19-22-13-4-2-3-5-14(13)28-19/h2-8H,9-10H2,1H3,(H,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCHYTYLTLBVQGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)CSC4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-(benzo[d]oxazol-2-ylthio)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide , with CAS number 1903603-94-0 , is a novel derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H15N7O3SC_{19}H_{15}N_{7}O_{3}S, with a molecular weight of 421.4 g/mol . The structural complexity includes multiple heterocycles which contribute to its biological activity.

PropertyValue
CAS Number1903603-94-0
Molecular FormulaC₁₉H₁₅N₇O₃S
Molecular Weight421.4 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

1. Anticholinesterase Activity

Recent studies have demonstrated that derivatives related to this compound exhibit significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For instance:

  • Inhibitory Potency : The IC₅₀ values for AChE ranged from 5.80 ± 2.18 to 40.80 ± 5.90 µM , while for BuChE they ranged from 7.20 ± 2.30 to 42.60 ± 6.10 µM . Notably, some analogues were found to be more potent than the standard drug Donepezil (IC₅₀ = 33.65 ± 3.50 µM for AChE) .

2. Antitumor Activity

The compound has shown promising results in various cancer cell lines:

  • Cell Line Studies : In vitro tests indicated that several synthesized derivatives exhibited notable cytotoxicity against a range of cancer cell lines, suggesting potential as anticancer agents .

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : The presence of the oxadiazole and triazole moieties enhances binding affinity to the active sites of AChE and BuChE, leading to effective inhibition .

Case Study 1: Synthesis and Evaluation

A study reported the synthesis of various benzoxazole derivatives and their evaluation for AChE and BuChE inhibition. Among them, the analogue containing the oxadiazole moiety showed superior activity compared to others tested .

Case Study 2: Antitumor Screening

In a separate investigation, a series of compounds based on the oxadiazole framework were screened against multiple cancer cell lines (e.g., MCF-7, HeLa). The results indicated that certain derivatives significantly inhibited cell proliferation, prompting further exploration into their mechanisms and therapeutic potential .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds:

  • Modifications in substituents on the benzoxazole or oxadiazole rings can lead to enhanced inhibitory effects on cholinesterases.
Substituent PositionEffect on Activity
Meta-NO₂Increased AChE inhibition
Para-NO₂Decreased activity
Dimethylamino GroupEnhanced inhibition

Comparison with Similar Compounds

Structural Analogues

Positional Isomers
  • N-((8-(3-Methyl-1,2,4-Oxadiazol-5-yl)-[1,2,4]Triazolo[4,3-a]Pyridin-3-yl)Methyl)-2-(2-Oxobenzo[d]Oxazol-3(2H)-yl)Acetamide
    • Key Difference : Oxadiazole substituent at position 8 instead of 5.
    • Impact : Positional isomerism may alter steric interactions with target proteins, affecting potency. Molecular weight (405.4) is higher due to the oxo group in benzo[d]oxazole .
Heterocyclic Variants
  • 2-(2-Oxobenzo[d]Oxazol-3(2H)-yl)-N-((3-(Tetrahydro-2H-Pyran-4-yl)-1,2,4-Oxadiazol-5-yl)Methyl)Acetamide Key Difference: Tetrahydro-2H-pyran-4-yl replaces the triazolopyridine core.

Functional Group Modifications

Thiazole/Acetamide Derivatives ()

Compounds such as 9c (2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide) share the acetamide-thiazole motif.

  • Key Differences : Thiazole replaces triazolopyridine; bromophenyl substituent enhances lipophilicity.
  • Biological Relevance : Demonstrated antibacterial activity, suggesting the acetamide-thiazole framework is critical for targeting microbial enzymes .
Benzothiazole Derivatives ()
  • 5d (Spiro[indoline-3,5'-thiazolo[4,3-b][1,3,4]oxadiazol]-2-one derivative)
    • Key Features : Benzothiazole and oxadiazole rings.
    • Activity : Potent anti-inflammatory and analgesic effects, highlighting the role of fused heterocycles in modulating inflammation pathways .

Inferences :

  • The triazolopyridine-oxadiazole scaffold in the target compound may synergize with benzo[d]oxazole for dual activity (e.g., antimicrobial and anti-inflammatory), as seen in analogs .
  • Bromophenyl (9c) and spiroindoline (5d) groups enhance activity via hydrophobic interactions, suggesting substituent optimization is critical .

Q & A

Q. What established synthetic routes are available for synthesizing this compound, and what key intermediates are involved?

Methodological Answer: The compound’s synthesis likely involves multi-step heterocyclic coupling reactions. Key intermediates include:

  • Benzo[d]oxazole-2-thiol : Prepared via cyclization of 2-mercaptoaniline derivatives.
  • 3-Methyl-1,2,4-oxadiazole-substituted triazolopyridine : Synthesized by coupling 7-amino-[1,2,4]triazolo[4,3-a]pyridine with 3-methyl-1,2,4-oxadiazole-5-carboxylic acid using carbodiimide-mediated amidation .
  • Thioether linkage : Formed via nucleophilic substitution between the benzo[d]oxazole-2-thiol and a bromoacetamide intermediate.
    Purification steps (e.g., column chromatography, recrystallization) and spectroscopic validation (NMR, HRMS) are critical .

Q. Which spectroscopic techniques are most effective for confirming the compound’s structural integrity?

Methodological Answer:

  • 1H/13C NMR : Identify protons and carbons in the benzo[d]oxazole, triazolopyridine, and oxadiazole moieties. For example, the methyl group on the oxadiazole resonates at δ ~2.5 ppm in 1H NMR .
  • HRMS : Confirm molecular formula (e.g., [M+H]+ with <2 ppm error).
  • IR Spectroscopy : Detect thioether (C-S) stretches at ~600–700 cm⁻¹ and amide C=O at ~1650 cm⁻¹ .

Q. How can researchers assess and optimize the compound’s purity for biological assays?

Methodological Answer:

  • HPLC with UV/Vis detection (C18 column, gradient elution) to quantify purity (>95%).
  • Thermogravimetric Analysis (TGA) : Check for solvent residues or decomposition.
  • Recrystallization Optimization : Screen solvents (e.g., ethanol/water mixtures) to improve crystal lattice formation .

Advanced Research Questions

Q. What strategies can improve synthetic yield and regioselectivity in the triazolopyridine-oxadiazole coupling step?

Methodological Answer:

  • Catalytic Optimization : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for regioselective aryl-aryl bond formation .
  • Design of Experiments (DoE) : Apply factorial design to optimize temperature, solvent polarity (e.g., DMF vs. THF), and stoichiometry .
  • Microwave-Assisted Synthesis : Reduce reaction time and improve yield by 10–15% compared to conventional heating .

Q. How should researchers resolve discrepancies in crystallographic data, such as unexpected bond lengths or space-group assignments?

Methodological Answer:

  • SHELX Suite : Use SHELXT for initial space-group determination and SHELXL for refinement. For ambiguous data, test alternative space groups (e.g., P21/c vs. P212121) .
  • Twinned Data Analysis : Employ the Hooft parameter in SHELXL to model twinning ratios if Rint values exceed 0.1 .
  • Quantum Mechanical Calculations : Compare experimental bond lengths (e.g., C-S in thioether) with DFT-optimized geometries to validate structural anomalies .

Q. What computational and experimental approaches can enhance the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability)?

Methodological Answer:

  • LogP Optimization : Introduce polar substituents (e.g., -OH, -OMe) on the benzo[d]oxazole ring to reduce hydrophobicity.
  • In Vitro Microsomal Assays : Use liver microsomes (human/rat) to assess CYP450-mediated degradation. Co-administer cytochrome inhibitors (e.g., ketoconazole) to identify metabolic hotspots .
  • Salt Formation : Screen counterions (e.g., HCl, sodium) to improve aqueous solubility .

Q. How should conflicting biological activity data (e.g., IC50 variability across assays) be analyzed and reconciled?

Methodological Answer:

  • Assay Standardization : Include positive controls (e.g., staurosporine for kinase inhibition) to normalize inter-assay variability.
  • Dose-Response Curve Refitting : Use nonlinear regression (e.g., four-parameter logistic model) to calculate IC50 with 95% confidence intervals .
  • Orthogonal Assays : Validate results with complementary techniques (e.g., SPR for binding affinity vs. cell-based viability assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.